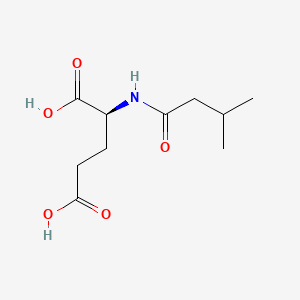
N-イソバレリルグルタミン酸
概要
説明
N-Isovalerylglutamic acid is a derivative of glutamic acid, characterized by the presence of an isovaleryl group attached to the nitrogen atom of the glutamic acid molecule. This compound is of significant interest in the field of organic acid metabolism, particularly in relation to isovaleric acidemia, a metabolic disorder.
科学的研究の応用
N-Isovalerylglutamic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of amino acid derivatives in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in relation to isovaleric acidemia.
Medicine: It serves as a diagnostic marker for isovaleric acidemia, aiding in the detection and monitoring of the disorder.
Industry: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.
作用機序
Target of Action
N-Isovalerylglutamic acid, also known as (2S)-2-(3-methylbutanoylamino)pentanedioic acid, is a metabolite associated with isovaleric acidemia . The primary target of this compound is the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in leucine metabolism .
Mode of Action
The compound is a product of abnormal amino acid conjugation, which occurs in the condition of isovaleric acidemia It is known that the compound is a result of the body’s detoxification mechanism, where isovaleryl-coa conjugates with glycine .
Biochemical Pathways
Isovaleric acidemia is characterized by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to an accumulation of isovaleryl-CoA in tissues . This accumulation triggers the body’s detoxification mechanisms, resulting in the formation of N-Isovalerylglutamic acid . The compound is part of the metabolic profile of isovaleric acidemia, which also includes other metabolites such as 3- and 4-hydroxyisovaleric acid, methylsuccinic acid, and isovalerylglycine .
Pharmacokinetics
It is known that the compound is excreted in the urine of patients with isovaleric acidemia . The presence of N-Isovalerylglutamic acid in urine is used as a diagnostic indicator for the disorder .
Result of Action
The formation of N-Isovalerylglutamic acid is a result of the body’s attempt to detoxify the accumulated isovaleryl-CoA in tissues . This detoxification process helps to mitigate the effects of isovaleric acidemia.
Action Environment
The action of N-Isovalerylglutamic acid is influenced by the metabolic environment in the body. Factors such as diet, particularly a high carbohydrate and low protein diet, can affect the formation and excretion of this compound
生化学分析
Biochemical Properties
N-Isovalerylglutamic acid is involved in several biochemical reactions, particularly in the context of isovaleric acidemia, a metabolic disorder. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is isovaleryl-CoA dehydrogenase, which is involved in the catabolism of leucine . The interaction between N-Isovalerylglutamic acid and this enzyme is crucial for the detoxification process in individuals with isovaleric acidemia. Additionally, N-Isovalerylglutamic acid serves as a diagnostic marker for this disorder, indicating its significant role in biochemical reactions .
Cellular Effects
N-Isovalerylglutamic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in the detoxification pathways, thereby influencing the overall metabolic state of the cell . Furthermore, N-Isovalerylglutamic acid can impact cellular metabolism by altering the levels of key metabolites and intermediates, which can have downstream effects on cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of N-Isovalerylglutamic acid involves its interaction with specific biomolecules and enzymes. At the molecular level, this compound binds to isovaleryl-CoA dehydrogenase, inhibiting its activity and thereby preventing the accumulation of toxic intermediates . This inhibition is crucial for maintaining metabolic balance and preventing the adverse effects associated with isovaleric acidemia. Additionally, N-Isovalerylglutamic acid can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of detoxification-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Isovalerylglutamic acid can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-Isovalerylglutamic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of N-Isovalerylglutamic acid in animal models are dose-dependent. At lower doses, this compound can effectively modulate metabolic pathways and improve detoxification processes without causing adverse effects . At higher doses, N-Isovalerylglutamic acid can lead to toxic effects, including disruptions in cellular metabolism and oxidative stress . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
N-Isovalerylglutamic acid is involved in several metabolic pathways, particularly those related to leucine catabolism and detoxification. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and other cofactors that facilitate the conversion of toxic intermediates into less harmful compounds . This compound also plays a role in modulating metabolic flux and influencing the levels of key metabolites, thereby contributing to overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N-Isovalerylglutamic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via amino acid transporters, allowing it to reach various cellular compartments . Once inside the cell, N-Isovalerylglutamic acid can interact with binding proteins that facilitate its localization and accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
N-Isovalerylglutamic acid exhibits specific subcellular localization patterns that are crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the mitochondria, where it can interact with enzymes involved in metabolic pathways, thereby exerting its effects on cellular metabolism and detoxification processes .
準備方法
Synthetic Routes and Reaction Conditions: N-Isovalerylglutamic acid can be synthesized through the conjugation of isovaleryl chloride with glutamic acid. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of N-isovalerylglutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. Techniques such as crystallization and chromatography are commonly employed to purify the compound.
化学反応の分析
Types of Reactions: N-Isovalerylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isovaleryl group to an isobutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isovaleryl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of isobutyl derivatives.
Substitution: Formation of various substituted glutamic acid derivatives.
類似化合物との比較
N-Isovalerylglutamic acid can be compared with other similar compounds such as:
N-Isovalerylglycine: Another detoxification product of isovaleric acid, used as a diagnostic marker for isovaleric acidemia.
N-Isovalerylalanine: A similar conjugate formed with alanine instead of glutamic acid.
N-Isovalerylsarcosine: A conjugate formed with sarcosine, another amino acid derivative.
Uniqueness: N-Isovalerylglutamic acid is unique due to its specific role in the detoxification of isovaleric acid and its diagnostic significance in isovaleric acidemia. Its structure allows it to effectively conjugate with isovaleric acid, facilitating its excretion and reducing toxicity.
特性
IUPAC Name |
(2S)-2-(3-methylbutanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVIJONZMYVLAW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230106 | |
| Record name | N-Isovalerylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80154-63-8 | |
| Record name | N-(3-Methyl-1-oxobutyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80154-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovalerylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080154638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovalerylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovalerylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




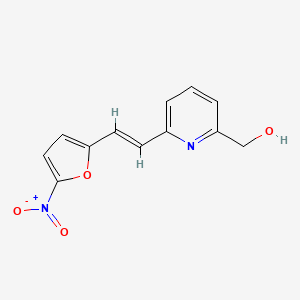
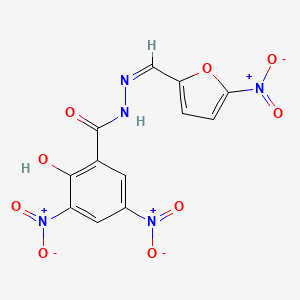
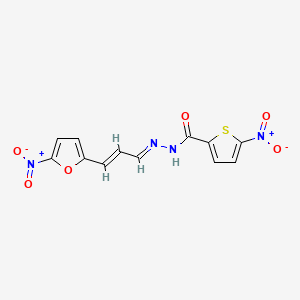
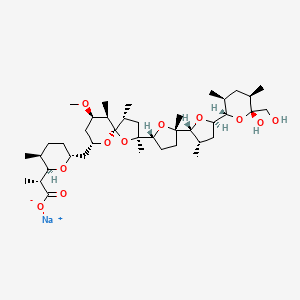
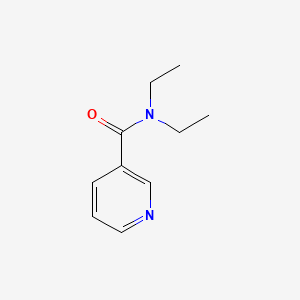
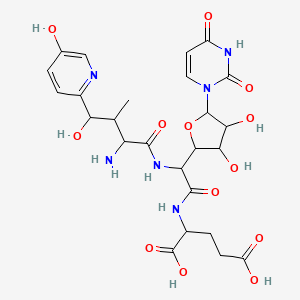
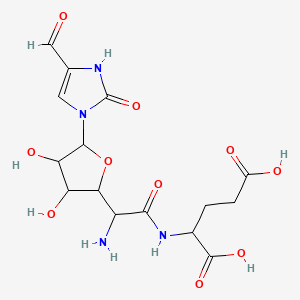
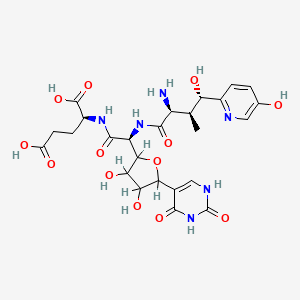
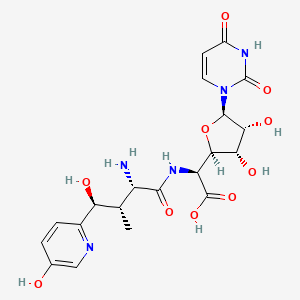
![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)

![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
